N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is commonly used for the treatment of depression and anxiety disorders. It was first developed in the 1980s and has since become a popular alternative to traditional antidepressants due to its fewer side effects and lower risk of drug interactions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Synthesis Techniques : Research demonstrates various synthesis methods for derivatives of dibenzoxazepines. For instance, Yao-wu (2008) highlights the synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline, a compound related to the target molecule, showcasing the complexity and steps involved in the synthesis of such compounds (Yao-wu, 2008).
Reactions and Rearrangements : Terada et al. (1973) provide insights into the reactions and rearrangements of benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives, which are chemically related to the target compound. These studies contribute to understanding the chemical behaviors of similar compounds (Terada et al., 1973).
Diverse Synthetic Approaches : Saha et al. (2015) explored a two-step diversity-oriented synthetic protocol for dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides, highlighting the versatility in approaches for synthesizing complex molecules in this family (Saha et al., 2015).
Applications in Medical Imaging and Diagnostics
PET Imaging in Cognitive Impairment : Suotunen et al. (2010) investigated the use of PET imaging agents related to the target molecule in evaluating cognitive impairment. This underscores the potential use of similar compounds in medical diagnostics (Suotunen et al., 2010).
Alzheimer's Disease Research : Kemppainen et al. (2006) utilized PET amyloid ligands structurally akin to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide in Alzheimer's disease research. Such studies highlight the potential for these compounds in neurodegenerative disease research (Kemppainen et al., 2006).
Neuroprotective and Anti-inflammatory Potential
Neuroprotective Effects : Kaur et al. (2019) explored the neuroprotective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, related to the target compound, on vascular cognitive impairment. This suggests the therapeutic potential of similar molecules in treating neurological conditions (Kaur et al., 2019).
Topical Anti-inflammatory Activity : Hamer et al. (1996) reported on dibenzoxepinone hydroxylamines and hydroxamic acids, compounds related to the target molecule, showing dual inhibition of cyclooxygenase and 5-lipoxygenase, along with potent topical anti-inflammatory activity. This indicates the potential use of such compounds in dermatological conditions (Hamer et al., 1996).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-11-5-7-16-14(9-11)21-17(22)13-10-12(6-8-15(13)24-16)20-18(23)19(2,3)4/h5-10H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOTACLDTUAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C(C)(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.